molecular formula C5H9ClO3 B1609803 2-(chloromethoxy)ethyl Acetate CAS No. 40510-88-1

2-(chloromethoxy)ethyl Acetate

Cat. No. B1609803
CAS RN: 40510-88-1
M. Wt: 152.57 g/mol
InChI Key: PAHCSXMDRKCMGY-UHFFFAOYSA-N
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Description

2-(chloromethoxy)ethyl Acetate, also known as Acetic acid 2-chloromethoxy-ethyl ester, is a chemical compound with the molecular formula C5H9ClO31. It has an average mass of 152.576 Da and a monoisotopic mass of 152.024017 Da1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(chloromethoxy)ethyl Acetate.



Molecular Structure Analysis

The molecular structure of 2-(chloromethoxy)ethyl Acetate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms1. The InChI representation of the molecule is InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H32.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(chloromethoxy)ethyl Acetate.



Physical And Chemical Properties Analysis

2-(chloromethoxy)ethyl Acetate has a density of 1.2±0.1 g/cm³1. Its boiling point is 199.3±15.0 °C at 760 mmHg1. The vapour pressure is 0.3±0.4 mmHg at 25°C1. The enthalpy of vaporization is 43.6±3.0 kJ/mol1. The flash point is 83.6±19.4 °C1. The index of refraction is 1.4211. The molar refractivity is 33.6±0.3 cm³1. It has 3 hydrogen bond acceptors and 5 freely rotating bonds1.


Scientific Research Applications

Reactivity and Interaction with Other Compounds

2-(Chloromethoxy)ethyl acetate has shown novel reactivity, particularly in its interaction with alcohols in the presence of silver carbonate. This reaction results in the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, indicating its potential as a versatile reagent in organic synthesis. A mechanism involving the participation of a chloromethyl ether oxygen atom is proposed for the formation of these products (Aitken, Rees, Suckling, & Wood, 1986).

Use in Polymer Synthesis

Ethyl acetate, closely related to 2-(chloromethoxy)ethyl acetate, has been utilized as a solvent in the synthesis of poly(2-ethyl-2-oxazoline), a poly(2-oxazoline) with significant applications in biomedicine due to its high water solubility and controlled polymerization. This represents a shift towards more environmentally friendly and pharmaceutically compatible solvents in polymer synthesis (Vergaelen et al., 2020).

Catalytic Applications

A study demonstrated the use of a manganese oxide OMS-2 catalyst for the total oxidation of ethyl acetate, showcasing its efficiency and stability. This process is important in environmental applications, particularly in catalytic oxidation processes (Gandhe et al., 2007).

Environmental and Safety Assessments

In the context of environmental safety, ethyl acetate has been evaluated for its potential in determining extractable organic halogens from contaminated soil, sediment, and sewage sludge. This demonstrates its role in environmental monitoring and safety assessment (Reemtsma & Jekel, 1996).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-(chloromethoxy)ethyl Acetate.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.


properties

IUPAC Name

2-(chloromethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCSXMDRKCMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434436
Record name 2-(chloromethoxy)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethoxy)ethyl Acetate

CAS RN

40510-88-1
Record name Ethanol, 2-(chloromethoxy)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40510-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethoxy)ethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid 2-chloromethoxy-ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of acetyl chloride (43.2 g, 550 mmol) in 100 mL of dry ether was added dropwise over 1 hour to a solution of 1,3 dioxolane (37.1 g, 500 mmol) in 300 mL of ether containing a few crystals of zinc (II) chloride at room temperature under nitrogen. The reaction mixture was stirred at room temperature for an additional 2 hours and then concentrated in vacuo. The product was purified by distillation (0.6 mmHg, 56°-58° C.) to provide 67.9 g (89%) of 1-acetoxy-2-(chloromethoxy)ethane as a clear colorless oil. cf: Foye, W. O.; Kaufmann, J. M.; Kim, Y. H. J. Heterocyclic Chem. 1987, 19, 497.
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 L three-neck flask was fitted with mechanical stirrer, thermometer, 500 mL additional funnel and argon purged. 1,3-Dioxalane (140 mL, 2.00 mol) in anhydrous Et2O (800 mL) and 1.0 M ZnCl2/Et2O (7.5 mL, 0.007 mol) were added. A solution of acetyl chloride (157 mL, 2.20 mol) in Et2O (200 mL) was added dropwise through an additional funnel over 20 min. A cold water bath was used to maintain temperature between 19-27° C. throughout. Continue stirring without external cooling for 4 h, reaction self heating at 20-25° C. for about 1 h. A clear, colorless solution retained under argon overnight. Stood for 3 days and formed an orange solution. Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath. A quantitative yield of product 318 g (theoretical yield 306 g) was obtained.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
ZnCl2 Et2O
Quantity
7.5 mL
Type
catalyst
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 5 L three-neck flask was fitted with mechanical stirrer, thermometer, 500 mL additional funnel and argon purged. 1,3-Dioxalane (140 mL, 2.00 mol) in anhydrous Et2O (800 mL) and 1.0 M ZlnCl2/Et2O (7.5 mL, 0.007 mol) were added. A solution of acetyl chloride (157 mL, 2.20 mol) in Et2O (200 mL) was added dropwise through an additional funnel over 20 min. A cold water bath was used to maintain temperature between 19-27° C. throughout. Continue stirring without external cooling for 4 h, reaction self heating at 20-25° C. for about 1 h. A clear, colorless solution retained under argon overnight. Stood for 3 days and formed an orange solution. Strip Et2O on rotavap (water aspirator) until no more distilled at 35° C. bath. A quantitative yield of product 318 g (theoretical yield 306 g) was obtained.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DJ Aitken, L Rees, CJ Suckling, HCS Wood - Tetrahedron letters, 1986 - Elsevier
2-(Chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A mechanism which …
Number of citations: 2 www.sciencedirect.com
DJ Aitken, R Alijah, SO Onyiriuka… - Journal of the …, 1993 - pubs.rsc.org
Attempts to introduce new catalytic activities of potential use in synthetic transformations into enzyme active sites are described. Substitution of the naturally occurring zinc in …
Number of citations: 6 pubs.rsc.org
SL Clarke, GP McGlacken - Chemistry–A European Journal, 2017 - Wiley Online Library
The introduction of fluorine groups to pharmaceutical compounds can have a dramatic effect on the lipophilicity and metabolic stability of the molecule in vivo. Around 20 % of drugs …
A Manvar, A Shah - Tetrahedron, 2013 - Elsevier
An efficient protocol for the syntheses of diverse 2,6,7- and 2,6,9-trisubstituted purines is reported starting from the guanine precursor, 2-amino-6-chloropurine nucleoside through …
Number of citations: 15 www.sciencedirect.com
L De Coen - 2019 - biblio.ugent.be
Met het schrijven van dit voorwoord komt er een einde aan mijn avontuur bij de Universiteit Gent, en kan ik terugkijken op een mooi hoofdstuk in mijn leven. In dit voorwoord zal ik het …
Number of citations: 3 biblio.ugent.be
BA Arbuzov, ON Nuretdinova - Bulletin of the Academy of Sciences of the …, 1963 - Springer
The addition was carried out of 2-acetoxyethyl chloromethyl ether and of 2-chloroethyl chloromethyl ether to isobutene, to allyl chloride, to styrene, and to allyl acetate and also of 2-…
Number of citations: 3 link.springer.com
AT Manvar - 2007 - core.ac.uk
Emil Fischer, Nobel laureate in chemistry in 1902, attributed the name purine to the fused imidazo [4, 5-d] pyrimidine compound (1) in 1884 and achieved its synthesis in 1898.[1] He …
Number of citations: 0 core.ac.uk
H Gao, AK Mitra - Synthesis, 2000 - thieme-connect.com
This review article deals with the synthetic methods of acyclovir, ganciclovir and their prodrugs. Based on the starting materials, three main routes to acyclovir and ganciclovir are …
Number of citations: 72 www.thieme-connect.com
ILAC HETEROCYCLOADDITION
Number of citations: 0

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